molecular formula C17H16N2O B5748684 3-[1-(benzylamino)ethylidene]-1,3-dihydro-2H-indol-2-one

3-[1-(benzylamino)ethylidene]-1,3-dihydro-2H-indol-2-one

Cat. No. B5748684
M. Wt: 264.32 g/mol
InChI Key: YRTZAHSEXXTPOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[1-(benzylamino)ethylidene]-1,3-dihydro-2H-indol-2-one, also known as BEO, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 3-[1-(benzylamino)ethylidene]-1,3-dihydro-2H-indol-2-one is not fully understood. However, it has been suggested that 3-[1-(benzylamino)ethylidene]-1,3-dihydro-2H-indol-2-one exerts its biological effects by inhibiting the activity of certain enzymes and proteins in the body. For instance, 3-[1-(benzylamino)ethylidene]-1,3-dihydro-2H-indol-2-one has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects
3-[1-(benzylamino)ethylidene]-1,3-dihydro-2H-indol-2-one has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that 3-[1-(benzylamino)ethylidene]-1,3-dihydro-2H-indol-2-one can induce apoptosis (programmed cell death) in cancer cells. 3-[1-(benzylamino)ethylidene]-1,3-dihydro-2H-indol-2-one has also been shown to inhibit the growth of fungal and bacterial strains.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-[1-(benzylamino)ethylidene]-1,3-dihydro-2H-indol-2-one in lab experiments is its high potency and selectivity towards certain enzymes and proteins. This allows for the precise targeting of specific biological pathways. However, one limitation of using 3-[1-(benzylamino)ethylidene]-1,3-dihydro-2H-indol-2-one is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 3-[1-(benzylamino)ethylidene]-1,3-dihydro-2H-indol-2-one. One area of interest is the development of 3-[1-(benzylamino)ethylidene]-1,3-dihydro-2H-indol-2-one-based drugs for the treatment of various diseases. Another area of interest is the investigation of the mechanism of action of 3-[1-(benzylamino)ethylidene]-1,3-dihydro-2H-indol-2-one, which may provide insights into the biological pathways involved in disease development. Additionally, the synthesis of novel 3-[1-(benzylamino)ethylidene]-1,3-dihydro-2H-indol-2-one derivatives may lead to the discovery of compounds with improved efficacy and reduced toxicity.

Synthesis Methods

3-[1-(benzylamino)ethylidene]-1,3-dihydro-2H-indol-2-one can be synthesized by reacting 1-benzyl-1,2,3,4-tetrahydroisoquinoline-6-carbaldehyde with ethyl cyanoacetate in the presence of a base. The resulting product is then subjected to cyclization using an acid catalyst to obtain 3-[1-(benzylamino)ethylidene]-1,3-dihydro-2H-indol-2-one.

Scientific Research Applications

3-[1-(benzylamino)ethylidene]-1,3-dihydro-2H-indol-2-one has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit anticancer, antifungal, and antibacterial properties. 3-[1-(benzylamino)ethylidene]-1,3-dihydro-2H-indol-2-one has also been investigated for its potential use as an anti-inflammatory and analgesic agent.

properties

IUPAC Name

3-(N-benzyl-C-methylcarbonimidoyl)-1H-indol-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O/c1-12(18-11-13-7-3-2-4-8-13)16-14-9-5-6-10-15(14)19-17(16)20/h2-10,19-20H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRTZAHSEXXTPOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NCC1=CC=CC=C1)C2=C(NC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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